9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into potential synthetic routes for 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline. A practical synthesis approach involves starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde, undergoing reductive amination, cyclization, and further modifications to achieve the desired compound (Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N., 1990). Another relevant synthesis involves the formation of tetrahydroisoquinoline derivatives via reductive amination of Schiff's bases, highlighting the versatility of reductive amination in constructing complex isoquinoline frameworks (Zlatoidský, P., & Gabos, B., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various synthetic and analytical techniques. For example, the reaction of cotarnine with indole derivatives leads to the formation of new indolyltetrahydroisoquinoline systems, providing insights into the molecular architecture and reactivity of these compounds (Krasnov, K., & Kartsev, V., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are highlighted by their interactions with various reagents. For instance, the synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines demonstrate the potential biological activities and chemical transformations applicable to the target compound (Ambros, R., Angerer, S., & Wiegrebe, W., 1988).
Physical Properties Analysis
While specific data on the physical properties of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is not directly available, studies on structurally related compounds can offer insights. The synthesis, crystal structure, and analyses of similar compounds provide valuable information on melting points, solubility, crystallography, and more, which could be inferred for the target compound by analogy (Galdámez, A., Castro-Castillo, V., & Cassels, B., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, can be deduced from studies on similar compounds. For instance, reactions involving cotarnine derivatives with barbituric acid demonstrate the potential reactivity patterns that could be expected from 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline (Krasnov, K., Kartsev, V., & Khrustalev, V., 2002).
Scientific Research Applications
Synthesis and Derivatives
The compound has been a focus in synthetic chemistry, particularly in the synthesis of various derivatives. Shirasaka et al. (1990) developed an efficient synthesis process for a related compound, 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, highlighting its importance in organic chemistry (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). Similarly, Krasnov et al. (2002) described reactions involving cotarnine derivatives, which include the synthesis of spiropyrimidinone derivatives, showcasing the compound's relevance in developing new chemical entities (Krasnov, Kartsev, & Khrustalev, 2002).
Pharmaceutical Research
In pharmaceutical research, this compound has shown potential. Aneja et al. (2010) explored the use of a brominated analogue of this compound, demonstrating significant inhibition of hormone-refractory human prostate cancer in vitro and in vivo, suggesting its potential as a cancer therapeutic agent (Aneja, Miyagi, Karna, Ezell, Shukla, Vij Gupta, Yates, Chinni, Zhau, Chung, & Joshi, 2010).
Structural and Interaction Studies
Structural studies have also been a significant area of focus. For instance, Seetharaman and Rajan (1995) elucidated the crystal and molecular structure of noscapine, which includes a 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline moiety, contributing to our understanding of this compound's structural properties (Seetharaman & Rajan, 1995). This research is crucial for understanding how such compounds interact at the molecular level, which is vital for drug design and development.
Future Directions
The future directions for the study of BMMD and related compounds are promising. Due to their anticancer activities and high penetration through the blood–brain barrier, noscapine analogs strongly deserve further study in various animal models of glioblastoma as potential candidates for future patient therapy .
properties
IUPAC Name |
9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-14-4-3-7-8(5-14)10(15-2)12-11(9(7)13)16-6-17-12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWCCGFFDRZDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C(=C2Br)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.